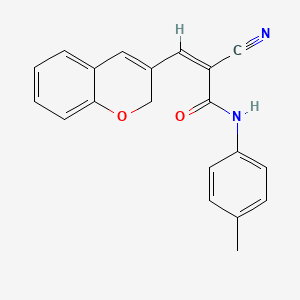

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide

Description

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide is a synthetic acrylamide derivative featuring a 2H-chromen-3-yl moiety, a cyano group at the α-position, and a p-tolyl (4-methylphenyl) substituent on the amide nitrogen. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescence properties. The compound’s (Z)-stereochemistry at the acrylamide double bond and its electron-withdrawing cyano group contribute to its structural uniqueness, likely influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-14-6-8-18(9-7-14)22-20(23)17(12-21)11-15-10-16-4-2-3-5-19(16)24-13-15/h2-11H,13H2,1H3,(H,22,23)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHGMJOKGYCXOP-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3OC2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide typically involves the following steps:

Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of salicylaldehyde with an appropriate alkyne under basic conditions.

Acrylamide Formation: The chromenyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

Addition of the p-Tolyl Group: Finally, the p-tolyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

2.1. Cycloaddition and Heterocyclization

The α,β-unsaturated acrylamide undergoes Michael addition with nucleophiles (e.g., malononitrile, amines) followed by cyclization to form pyridines, pyridones, or thiophenes ( ).

-

Pyridine Formation : Reacting with malononitrile and aldehydes under basic conditions yields 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles via a cascade mechanism ( ).

-

Thiophene Synthesis : Treatment with carbon disulfide and alkylating agents (e.g., methyl iodide) produces thiophene derivatives through ketene dithioacetal intermediates ( ).

| Reaction | Reagents/Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Michael addition-cyclization | Malononitrile, K₂CO₃, EtOH, Δ | Pyridine derivatives | 70–85 |

| Thiophene formation | CS₂, DMF, KOH, MeI | Thiophene analogs | 65–78 |

2.2. Nucleophilic Additions

The electron-deficient acrylamide double bond facilitates nucleophilic attacks:

-

Amine Addition : Aniline derivatives undergo conjugate addition at the β-position, forming β-amino acrylamides ( ).

-

Hydrazine Reactions : Hydrazine hydrate converts the acrylamide into pyrazole derivatives via cyclocondensation ( ).

Multi-Component Reactions (MCRs)

The compound participates in Ugi four-component reactions with aldehydes, amines, and isocyanides to generate complex amide derivatives. For example, reacting with 4-bromoaniline, isocyanobenzene, and propiolic acid under microwave irradiation yields spirocyclic chromene-acrylamide hybrids ( ).

| MCR Type | Components | Conditions | Product Yield (%) |

|---|---|---|---|

| Ugi reaction | Aldehyde, amine, isocyanide, acid | MeOH, μW, 15 min | 72 |

Functionalization of the Chromenyl Group

The 2H-chromen-3-yl moiety undergoes electrophilic substitution at the C-4 position. For instance, bromination or nitration introduces halides or nitro groups, enabling further derivatization ( ).

Mechanistic Insights

Reactions typically proceed via:

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that derivatives of coumarins, including (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide, exhibit significant antioxidant properties. The presence of hydroxyl groups in related compounds enhances their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, compounds synthesized from similar structures have shown antioxidant activity comparable to that of vitamin C .

Inhibition of Carbonic Anhydrase

Research has demonstrated that thiosemicarbazide-substituted coumarins can selectively inhibit certain isoforms of carbonic anhydrase (CA), particularly the tumor-associated isoforms IX and XII. This suggests that this compound may hold potential as a therapeutic agent in cancer treatment by targeting these specific enzymes .

Antinociceptive Effects

Another area of interest is the antinociceptive activity of related compounds. For example, studies on structural derivatives have shown their effectiveness in alleviating pain in mouse models of neuropathic pain, indicating potential applications in pain management therapies .

Table 1: Summary of Research Findings on Coumarin Derivatives

Potential Therapeutic Applications

Given its pharmacological properties, this compound may have several therapeutic applications:

- Cancer Treatment : By targeting specific carbonic anhydrase isoforms associated with tumor growth.

- Pain Management : As an antinociceptive agent for neuropathic pain relief.

- Antioxidant Therapy : Potential use in formulations aimed at reducing oxidative stress in various diseases.

Mechanism of Action

The mechanism of action of (Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide involves its interaction with specific molecular targets. The chromenyl group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Chromenyl Moieties

2-Cyano-N-(3,5-dimethoxy-benzyl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)acrylamide (4h)

- Key Differences :

- The chromene substituent in 4h is at the 8-position, with additional 7-hydroxy and 2-oxo groups, unlike the 3-position in the target compound.

- The N-aryl group is a 3,5-dimethoxy-benzyl, contrasting with the p-tolyl group.

- However, the electron-donating methoxy groups on the benzyl substituent could reduce electrophilicity compared to the methyl group in p-tolyl . Biological Activity: 4h and related compounds (e.g., 4i, 4l) exhibit antimicrobial activity against multidrug-resistant organisms (MIC: 4–6 μM/mL), suggesting the chromenyl core contributes to bioactivity .

3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-cyano-N-substituted Acrylamides

- Key Differences :

- These analogs (e.g., 4a–4l) retain the 7-hydroxy-2-oxo-2H-chromen-8-yl group but vary in N-substituents (e.g., cyclohexyl, benzhydryl).

- The absence of these groups in the target compound may favor lipophilicity, enhancing blood-brain barrier penetration .

Acrylamide Derivatives with Heterocyclic Substitutions

(2Z)-2-Cyano-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)acrylamide

- Key Differences :

- Replaces the chromenyl group with an indol-3-yl moiety and introduces a methoxyphenyl at the β-position.

- Impact: The indole’s nitrogen atom provides hydrogen-bonding and π-stacking capabilities, which may enhance receptor binding in neurological targets.

DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]

- Key Differences: Substitutes chromenyl with thiophene and lacks the cyano group.

- Impact: The thiophene’s sulfur atom contributes to aromaticity and electron delocalization, affecting ligand-receptor interactions.

Functional Analogues in Materials Science

2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3)

- Key Differences :

- Replaces chromenyl with phenyl and uses a 4-hydroxyphenyl N-substituent.

- Impact: ACR-3 demonstrates corrosion inhibition efficiency (up to 93% at 5 mM) in nitric acid solutions, attributed to the cyano group’s adsorption on metal surfaces. The target compound’s chromenyl group may offer similar adsorption via π-electrons but with altered steric effects .

Spectroscopic and Thermal Data

- IR Spectroscopy: Expected peaks include: ν(C≡N): ~2250 cm⁻¹ (cyano group). ν(C=O): ~1650 cm⁻¹ (amide I band) .

- NMR: ¹H NMR: Aromatic protons (δ 6.8–8.0), p-tolyl methyl (δ 2.3–2.5). ¹³C NMR: Cyano carbon (δ ~115–120), amide carbonyl (δ ~165) .

- Melting Point : Chromene-containing acrylamides typically melt at 175–250°C, depending on substituents .

Biological Activity

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(p-tolyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H14N2O2

- Molecular Weight : 270.29 g/mol

- IUPAC Name : this compound

This compound features a chromenyl moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Modulation of Nicotinic Receptors : Similar compounds have been shown to act as allosteric modulators of nicotinic acetylcholine receptors, influencing neuronal pathways related to anxiety and depression .

- Antioxidant Activity : The presence of the cyano group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Inhibition of Key Enzymes : Compounds with similar structures often exhibit inhibitory effects on enzymes involved in cancer progression, such as tyrosinase and various kinases .

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance, derivatives of acrylamide have shown promising results in inhibiting tumor growth in various cancer cell lines. The specific activity of this compound remains to be fully elucidated but could be significant given the structural similarities with other active compounds.

Antiviral Properties

Research into thieno[2,3-b]pyridine derivatives has indicated antiviral activity against HIV, suggesting that similar acrylamide derivatives might also possess antiviral properties .

Case Studies and Research Findings

- Study on Nicotinic Receptor Modulation :

-

Antioxidant Evaluation :

- In vitro assays have shown that compounds with chromenyl structures exhibit significant antioxidant activity. Future studies should specifically evaluate the antioxidant capacity of this compound.

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.